N-(5-fluoro-2-methylphenyl)-3-methylbenzamide is a chemical compound that belongs to the class of amides, specifically benzamides. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl rings, which can influence its biological activity and chemical properties. It is essential in medicinal chemistry and has potential applications in pharmacology due to its structural features.
N-(5-fluoro-2-methylphenyl)-3-methylbenzamide can be classified as follows:
The synthesis of N-(5-fluoro-2-methylphenyl)-3-methylbenzamide can be achieved through several synthetic routes:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize side reactions. Characterization of the product can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
The molecular structure of N-(5-fluoro-2-methylphenyl)-3-methylbenzamide consists of:
N-(5-fluoro-2-methylphenyl)-3-methylbenzamide can participate in various chemical reactions:
These reactions are often carried out under controlled conditions to ensure selectivity and yield efficiency. The reactivity can be influenced by the electronic effects imparted by the fluorine substituent .
The mechanism of action for N-(5-fluoro-2-methylphenyl)-3-methylbenzamide is primarily linked to its potential role as an inhibitor in various biological pathways:
Studies have indicated that compounds with similar structures exhibit significant anticancer activities, suggesting that N-(5-fluoro-2-methylphenyl)-3-methylbenzamide might also possess similar properties .
Characterization methods such as infrared spectroscopy and high-performance liquid chromatography are useful for analyzing purity and confirming structural integrity .
N-(5-fluoro-2-methylphenyl)-3-methylbenzamide has several potential applications:
Fluorinated benzamides represent a pharmaceutically significant class of compounds where strategic fluorine incorporation enhances key pharmacological properties. N-(5-Fluoro-2-methylphenyl)-3-methylbenzamide (CAS 710310-21-7) exemplifies this approach with its C15H14FNO molecular structure and 243.28 g/mol molecular weight [2] [4]. This compound features a distinctive benzamide core with methyl substituents at the 3-position of the benzoyl ring and the 2-position of the aniline ring, coupled with a fluorine atom at the aniline ring's 5-position – a configuration optimized for target engagement [8]. Fluorine's electronegativity and small atomic radius permit subtle modifications to electronic distribution without significant steric perturbation, enhancing membrane permeability and metabolic stability [6].
Table 1: Key Physicochemical Properties of N-(5-fluoro-2-methylphenyl)-3-methylbenzamide
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 710310-21-7 | [1] [2] |
Molecular Formula | C₁₅H₁₄FNO | [4] [8] |
Molecular Weight | 243.28 g/mol | [2] [4] |
SMILES | CC1=CC(=CC=C1)C(=O)NC1=CC(F)=CC=C1C | [4] [8] |
XLogP3 | 3.9 (Predicted) | [1] |
Hydrogen Bond Acceptors | 2 | Calculated |
The biomedical relevance of fluorinated benzamides is exemplified by 68Ga-labeled derivatives developed for positron emission tomography (PET) imaging of melanoma. These agents exploit benzamides' specific affinity for melanin, enabling precise tumor visualization. Research demonstrates that fluorination optimizes tumor-to-background ratios in diagnostic applications, validating the strategic importance of the fluorine moiety in bioactive benzamides [3]. Beyond diagnostics, fluorinated benzamides serve as key intermediates for synthesizing vasopressin receptor antagonists (e.g., CL-385004) and neuroleptics, where fluorine enhances receptor binding affinity and pharmacokinetic profiles [5] [7].
The amide bond in N-(5-fluoro-2-methylphenyl)-3-methylbenzamide adopts a planar configuration due to resonance delocalization, creating a semi-rigid scaffold that pre-organizes the molecule for target binding. This conformation optimally presents both aromatic systems and substituents for interactions with biological targets. The 3-methylbenzoyl group provides hydrophobic character essential for traversing biological membranes, while the ortho-methyl group on the aniline ring induces torsional restriction that enhances receptor selectivity [6] [10]. This specific substitution pattern differentiates it from simpler benzamides and contributes to its unique bioactivity profile.
Table 2: Structural Comparison of Related Bioactive Benzamides
Compound | Substituent Pattern | Biological Target |
---|---|---|
N-(5-fluoro-2-methylphenyl)-3-methylbenzamide | 3-methylbenzoyl, 5-fluoro-2-methylaniline | Melanin/Melanoma [3] |
5-fluoro-N-(3-methoxyphenyl)-2-methylbenzamide | 2-methyl-5-fluorobenzoyl, 3-methoxyaniline | Undisclosed [6] |
N-(2-fluoro-5-methylphenyl)-3-methylbenzamide | 3-methylbenzoyl, 2-fluoro-5-methylaniline | Undisclosed [10] |
CL-385004 | Complex pyrrolobenzodiazepine conjugate | Vasopressin receptor [5] |
The electron-withdrawing fluorine at the aniline 5-position generates a polarized system that enhances hydrogen-bond acceptor capacity at the carbonyl oxygen. This modification strengthens interactions with biological targets through dipole-dipole interactions and hydrogen bonding, crucial for ligand-receptor binding. Additionally, the ortho-methyl groups create steric hindrance that influences the dihedral angle between aromatic rings, potentially improving selectivity by reducing non-specific binding [6] [7]. These features collectively demonstrate how subtle structural modifications of the benzamide scaffold yield significant pharmacological improvements.
N-(5-Fluoro-2-methylphenyl)-3-methylbenzamide shares structural motifs with advanced therapeutic agents, particularly pyrrolobenzodiazepine (PBD) derivatives like VPA-985 (Lixivaptan) and CL-385004. These compounds incorporate fluorinated benzamide segments within complex polycyclic systems designed for high-affinity receptor binding. CL-385004 specifically contains a 5-fluoro-2-methylbenzamide component linked to a pyrrolo[2,1-c][1,4]benzodiazepine core, acting as a potent orally active arginine vasopressin (AVP) receptor antagonist [5] [9]. This structural similarity highlights the benzamide unit's versatility as a pharmacophore in diverse therapeutic contexts.
While N-(5-fluoro-2-methylphenyl)-3-methylbenzamide itself is not a DNA-interactive agent like anthramycin-derived PBDs, its structural simplicity offers advantages in synthetic accessibility and optimization potential compared to complex PBDs. The benzamide core serves as a more flexible template for chemical modification than conformationally restricted PBDs, potentially enabling broader structure-activity relationship exploration. However, PBD-containing compounds typically demonstrate higher receptor affinity due to multivalent binding interactions facilitated by their extended fused-ring systems [9].
Table 3: Comparative Analysis of Benzamide-Containing Bioactive Compounds
Parameter | N-(5-fluoro-2-methylphenyl)-3-methylbenzamide | CL-385004 (PBD-benzamide hybrid) | 68Ga-MI-0202C1 (Diagnostic benzamide) |
---|---|---|---|
Molecular Complexity | Low | High | Moderate |
Molecular Weight (g/mol) | 243.28 | ~550 (estimated) | >800 [3] |
Therapeutic/Diagnostic Use | Intermediate/research chemical | Vasopressin antagonism [5] | Melanoma PET imaging [3] |
Structural Features | Simple diaryl amide | Fused tricyclic system with benzamide | Macrocyclic chelator-conjugated benzamide |
Metabolic Stability | High (predicted) | Moderate | Low (due to complex structure) |
The diagnostic application of fluorinated benzamides in melanoma imaging demonstrates their clinical relevance. Studies with 68Ga-labeled fluorinated benzamide derivatives show excellent tumor visualization, leveraging the benzamide's affinity for melanin. These agents outperform metabolic tracers like [¹⁸F]FDG in detecting small metastases, underscoring the benzamide scaffold's diagnostic utility [3]. This application represents a parallel development path to therapeutic PBD-benzamide conjugates, jointly validating the benzamide pharmacophore's significance in oncology. Future research may explore hybrid molecules combining the melanin-targeting capability of simple fluorinated benzamides with the therapeutic payload delivery potential of PBD systems, creating innovative theranostic platforms for metastatic melanoma management.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5